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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2,3-Trimethylbutanoic acid, a branched-chain carboxylic acid, is a molecule of interest in
various chemical and pharmaceutical applications. A comprehensive analysis of its
stereochemistry reveals a critical and often misunderstood aspect: 2,2,3-trimethylbutanoic
acid is an achiral molecule and does not possess stereoisomers. This guide will elucidate the
structural basis for its achirality and provide a technical overview of its properties, synthesis,
and analytical characterization. While the core of the user's request focused on stereoisomers,
this paper will address the topic by first clarifying the absence of stereocisomerism and then
providing relevant technical information for this achiral compound.

The Question of Stereoisomerism: A Structural
Elucidation

The potential for stereoisomerism in an organic molecule is determined by the presence of
chiral centers. A chiral center is typically a carbon atom that is bonded to four different
substituent groups. An examination of the structure of 2,2,3-trimethylbutanoic acid reveals
the absence of any such chiral centers.

The carbon atom at the C2 position is bonded to two identical methyl groups, a carboxylic acid
group, and a tert-butyl group. Due to the presence of two identical substituents (the methyl
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groups), this carbon atom is not a chiral center. Consequently, the molecule does not have
enantiomers or diastereomers.

To further illustrate this, the IUPAC name, SMILES notation, and InChlKey are provided below,
which do not indicate any stereochemical assignments[1][2][3]:

» IUPAC Name: 2,2,3-trimethylbutanoic acid[1]
e SMILES: CC(C)C(C)(C)C(=0)O[1]
e InChiKey: MLFLWIBXZIPYEI-UHFFFAOYSA-N[1]

The "-UHFFFAOYSA-" part of the InChlKey indicates that the molecule is a standard, non-
isomeric representation.

Diagram: Analysis of Chirality in 2,2,3-Trimethylbutanoic
Acid

The following diagram illustrates the structure of 2,2,3-trimethylbutanoic acid and highlights
the reason for its achirality.
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Chirality Analysis
Carbon C2 is bonded to:
- COOH
- C3 (part of tert-butyl) M{ j
- CH3 (methyl group)
- CH3 (methyl group)

Molecular Structure of 2,2,3-Trimethylbutanoic Acid
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A diagram illustrating the achirality of 2,2,3-trimethylbutanoic acid.

Physicochemical Properties

While stereoisomeric data is not applicable, a summary of the known physicochemical
properties of 2,2,3-trimethylbutanoic acid is presented in the table below.
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Property Value Reference
Molecular Formula C7H1402 [1112]
Molecular Weight 130.18 g/mol [1]

CAS Number 49714-52-5 [11[2]
Appearance Colorless liquid or solid [2]

Odor Distinctive [2]

N Soluble in organic solvents,
Solubility o o [2]
limited solubility in water

Synthesis of 2,2,3-Trimethylbutanoic Acid

As an achiral molecule, the synthesis of 2,2,3-trimethylbutanoic acid does not require
stereoselective methods. A general synthetic approach can be conceptualized as follows.

Diagram: General Synthetic Workflow
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(e.g., an appropriate alkene or ketone)
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A generalized workflow for the synthesis of 2,2,3-trimethylbutanoic acid.

Cited Experimental Protocol: A Note on Synthesis

While a specific, detailed experimental protocol for the synthesis of 2,2,3-trimethylbutanoic

acid was not found in the initial search, a relevant patent describes the formation of various C7

acid isomers, including 2,2,3-trimethylbutanoic acid, as a byproduct in the synthesis of 2-

ethyl-2-methylbutanoic acid. This process involves the carbonylation of a C6 branched olefin in

the presence of an acid catalyst followed by quenching with water. The separation of these C7
acid isomers is noted to be challenging, often requiring superfractionation.

Analytical Characterization

The characterization of 2,2,3-trimethylbutanoic acid would typically involve standard
analytical techniques to confirm its structure and purity.
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e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR would be used to
confirm the connectivity of the atoms and the absence of any unexpected stereoisomers.

e Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

 Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=0) and hydroxyl (O-H)
functional groups of the carboxylic acid.

e Chromatography (GC or LC): To assess the purity of the compound. Since there are no
stereoisomers, chiral chromatography would not be necessary for this purpose but could be
used to separate it from other isomeric impurities.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological
activity or any associated signaling pathways of 2,2,3-trimethylbutanoic acid. As a small
carboxylic acid, it could potentially interact with various biological systems, but further research
is required to elucidate any specific roles. The absence of sterecisomers simplifies any
potential structure-activity relationship studies, as differential effects of enantiomers would not
be a factor.

Conclusion

In conclusion, a thorough examination of the molecular structure of 2,2,3-trimethylbutanoic
acid definitively shows that it is an achiral molecule and therefore does not have
stereoisomers. This fundamental understanding is crucial for any research or development
activities involving this compound. This guide has provided a comprehensive overview of its
properties, a general synthetic approach, and methods for its characterization, tailored to a
scientific audience. Future research into the potential biological activities of this molecule will
be unencumbered by the complexities of stereoisomerism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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